molecular formula C10H13N5 B11791102 N-Isobutylpteridin-4-amine

N-Isobutylpteridin-4-amine

Cat. No.: B11791102
M. Wt: 203.24 g/mol
InChI Key: ZYANYXYLKYVVOJ-UHFFFAOYSA-N
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Description

N-Isobutylpteridin-4-amine is an organic compound with the molecular formula C10H13N5 It is a derivative of pteridine, a bicyclic heterocycle that contains nitrogen atoms at positions 1, 3, 5, and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutylpteridin-4-amine typically involves the reaction of pteridine derivatives with isobutylamine. One common method includes the nucleophilic substitution of a halogenated pteridine with isobutylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Isobutylpteridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pteridine derivatives.

Scientific Research Applications

N-Isobutylpteridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pteridine metabolism.

    Industry: this compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Isobutylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in pteridine metabolism, thereby influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpteridin-4-amine
  • N-Ethylpteridin-4-amine
  • N-Propylpteridin-4-amine

Uniqueness

N-Isobutylpteridin-4-amine is unique due to its specific isobutyl group, which imparts distinct chemical and biological properties compared to other pteridine derivatives. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer different reactivity and interactions compared to its analogs.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

N-(2-methylpropyl)pteridin-4-amine

InChI

InChI=1S/C10H13N5/c1-7(2)5-13-10-8-9(14-6-15-10)12-4-3-11-8/h3-4,6-7H,5H2,1-2H3,(H,12,13,14,15)

InChI Key

ZYANYXYLKYVVOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC=NC2=NC=CN=C21

Origin of Product

United States

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